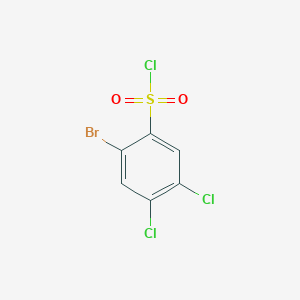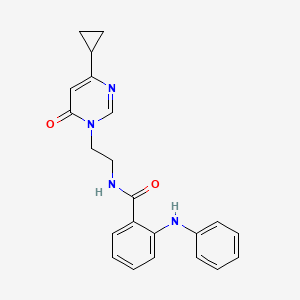
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a chemical compound with a complex molecular structure. It comprises a cyclopropyl group attached to a pyrimidine ring, which in turn is connected to a phenylamino benzamide. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: : This can be achieved via a condensation reaction of appropriate carbonyl compounds with nitrogen-containing reagents under acidic or basic conditions.
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced using cyclopropanation reactions involving diazo compounds and metal catalysts.
Phenylamino Benzamide Synthesis: : This step involves forming an amide bond between a phenylamine and a benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic steps mentioned above, optimizing reaction conditions for high yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, especially at the cyclopropyl group or the phenyl ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could be performed on the pyrimidine ring or amide groups using hydrogen gas and catalysts like palladium or nickel.
Substitution: : Substitution reactions could occur at the phenyl ring or pyrimidine ring, involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium or nickel catalysts.
Substituting Agents: : Halogens, nitro groups, or sulfonyl groups under appropriate conditions.
Major Products
The major products depend on the specific reaction conditions but can include oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a starting material or intermediate in the synthesis of more complex molecules, particularly in the development of new drugs or materials.
Biology
In biology, it can serve as a probe to study various biochemical pathways and interactions, particularly those involving pyrimidine derivatives.
Medicine
Medically, it may have potential as a therapeutic agent due to its unique structural properties, which could be tailored to interact with specific biological targets.
Industry
In industry, it could be used in the production of materials with specific desired properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide exerts its effects would depend on its specific application. Generally, its molecular targets could include enzymes, receptors, or other proteins, and its pathways may involve modulation of biochemical reactions or signaling pathways.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structural motifs, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide stands out due to its unique combination of a cyclopropyl group, pyrimidine ring, and phenylamino benzamide structure. This unique combination can confer specific reactivity and interaction properties not found in similar compounds.
List of Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(methylamino)benzamide
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
N-(2-(4-cyclopropyl-6-hydroxy-pyrimidin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
Properties
IUPAC Name |
2-anilino-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-14-20(16-10-11-16)24-15-26(21)13-12-23-22(28)18-8-4-5-9-19(18)25-17-6-2-1-3-7-17/h1-9,14-16,25H,10-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJKQAJXBOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)
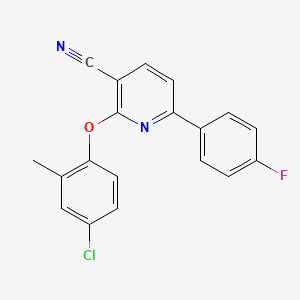
![5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851037.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2851038.png)
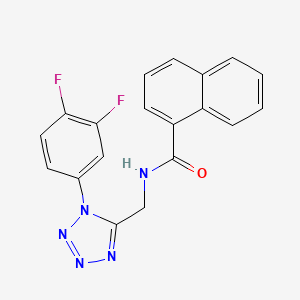
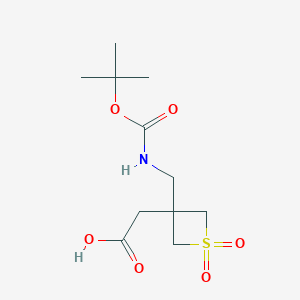
![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2851046.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2851048.png)

